tert-Butyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-carbamoylphenoxy substituent. The Boc group is widely used to protect amines during multi-step organic syntheses, particularly in pharmaceuticals . The 2-carbamoylphenoxy moiety may enhance hydrogen-bonding interactions, influencing bioavailability and target binding in drug candidates.
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-12(9-11-19)22-14-7-5-4-6-13(14)15(18)20/h4-7,12H,8-11H2,1-3H3,(H2,18,20) |
InChI Key |
UKHJNIJSAILSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-carbamoylphenol in the presence of a suitable base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
tert-Butyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with pain receptors to exert analgesic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
- Substituent Effects: Carbamoyl vs. Halogens: The 2-carbamoylphenoxy group in the target compound offers hydrogen-bonding sites (NH₂ and C=O), enhancing solubility and target interaction compared to halogenated analogs (e.g., bromine in ). Halogens, however, improve electrophilicity for cross-coupling reactions. Aromatic vs. Heteroaromatic: Phenoxy derivatives (e.g., ) exhibit planar aromatic rings, while pyrimidine/pyrazole analogs () introduce heteroatoms, altering electronic properties and binding specificity.
Synthetic Pathways :
- Molecular Weight: Brominated derivatives (e.g., 357.25 in ) are heavier due to bromine’s atomic mass, which may affect pharmacokinetics.
Biological Activity
Tert-butyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmacological agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several noteworthy biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor effects, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines and mediators.
- Neuroprotective Effects : There is evidence to suggest that it could provide neuroprotective benefits, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability, suggesting that the compound may induce apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : Laboratory experiments have shown that the compound effectively inhibits specific cancer cell lines, with IC50 values indicating potent activity.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
- Molecular Docking Studies : Computational analyses suggest strong binding affinity to target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
